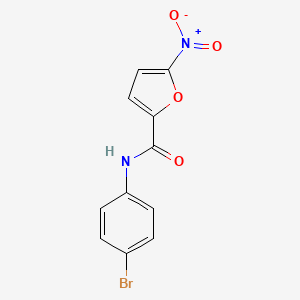

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide

Description

Properties

Molecular Formula |

C11H7BrN2O4 |

|---|---|

Molecular Weight |

311.09 g/mol |

IUPAC Name |

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C11H7BrN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) |

InChI Key |

BBFJFJGLAFDPHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Chlorination

5-Nitro-2-furoic acid reacts with thionyl chloride (SOCl₂) under reflux conditions to yield the corresponding acid chloride. This method, widely used in industrial settings, achieves near-quantitative conversion due to the efficient removal of gaseous byproducts (SO₂ and HCl). The reaction is typically conducted in anhydrous dichloromethane or toluene at 60–80°C for 4–6 hours.

Oxalyl Chloride as an Alternative Chlorinating Agent

Oxalyl chloride [(COCl)₂] offers a milder alternative, particularly suitable for acid-sensitive substrates. In this approach, 5-nitro-2-furoic acid is treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at room temperature. The reaction proceeds within 2–3 hours, with yields exceeding 95%.

Table 1: Comparison of 5-Nitro-2-Furoyl Chloride Synthesis Methods

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

|---|---|---|

| Reaction Temperature | 60–80°C | 20–25°C |

| Reaction Time | 4–6 hours | 2–3 hours |

| Yield | 98–100% | 95–97% |

| Byproduct Handling | Gaseous (SO₂, HCl) | Liquid (oxalic acid) |

Preparation of this compound

The final step involves the nucleophilic acyl substitution between 5-nitro-2-furoyl chloride and 4-bromoaniline. This reaction is typically conducted in a two-phase system to mitigate side reactions.

Standard Amidation Protocol

A solution of 5-nitro-2-furoyl chloride in anhydrous tetrahydrofuran (THF) is added dropwise to a mixture of 4-bromoaniline and a tertiary amine base (e.g., triethylamine or pyridine) at 0–5°C. The base scavenges HCl, shifting the equilibrium toward product formation. After stirring at room temperature for 12–18 hours, the crude product is isolated via filtration or extraction and purified via recrystallization from ethanol/water.

Key Reaction Parameters:

-

Molar Ratio : 1:1.05 (acid chloride to amine) to ensure complete conversion of the amine.

-

Solvent : THF or dichloromethane for optimal solubility.

-

Temperature Control : Initial cooling prevents exothermic side reactions.

High-Yield Optimization Strategies

Patent literature highlights modifications to enhance efficiency:

-

Solid Acid Catalysts : Incorporating iron oxide or silica gel-supported sulfate ions improves reaction kinetics and yield (up to 94%).

-

Solvent-Free Conditions : Mechanochemical grinding of reactants in a ball mill reduces solvent waste and shortens reaction time to 2–3 hours.

Spectroscopic Characterization and Quality Control

Structural confirmation of this compound relies on advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Purity exceeding 99.9% is achievable via gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) on a C18 column, as validated in recent studies.

Challenges and Industrial Considerations

Moisture Sensitivity

Both 5-nitro-2-furoyl chloride and the final carboxamide are hygroscopic, necessitating anhydrous conditions during synthesis and storage.

Scalability

While bench-scale reactions yield >90% product, industrial-scale production requires tailored workup protocols to minimize losses during crystallization.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine substituent on the phenyl ring facilitates palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl/heteroaryl groups, as demonstrated in studies synthesizing derivatives for antimicrobial applications .

Reaction Scheme :

Key Data :

| Boronic Acid (ArB(OH)₂) | Product Derivative | Yield (%) | Conditions |

|---|---|---|---|

| Phenyl | 5a | 89 | Toluene, 80°C, 12h |

| 4-Methoxyphenyl | 5d | 85 | Toluene, 80°C, 12h |

| 3-Thienyl | 5g | 78 | Toluene, 80°C, 12h |

| 4-Methylphenyl | 5i | 82 | Toluene, 80°C, 12h |

The reaction proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl product.

[3+2] Cycloaddition Reactions

The nitro group enhances electrophilicity, enabling participation in cycloaddition reactions. A study with (E)-3,3,3-trichloro-1-nitroprop-1-ene yielded 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole via a unique CHCl₃ elimination pathway .

Reaction Scheme :

Conditions :

-

Solvent: Dry benzene

-

Catalyst: Triethylamine

-

Time: 6 hours (room temperature)

-

Yield: 72–88%

Mechanistic Insights :

-

Molecular Electron Density Theory (MEDT) calculations confirmed two competing pathways for Δ²-pyrazoline formation, but experimental data showed exclusive regioselectivity toward pyrazole derivatives due to steric and electronic factors .

Reduction of Nitro Group

Although not explicitly documented for this compound, analogous nitrofuran derivatives undergo nitro-to-amine reduction under catalytic hydrogenation (H₂/Pd-C) or using reducing agents like Sn/HCl. This modification could enhance bioavailability or enable further derivatization.

Theoretical Pathway :

Stability and Reactivity Trends

-

pH Sensitivity : The carboxamide group may hydrolyze under strongly acidic or basic conditions, necessitating neutral reaction environments.

-

Thermal Stability : Decomposition above 200°C limits high-temperature applications.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-bromophenyl)-5-nitrofuran-2-carboxamide involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline, typically using a palladium catalyst and a base such as potassium phosphate. This method yields the compound in high purity and efficiency, making it suitable for further biological evaluations .

Antibacterial Activity

Recent studies have highlighted the compound's potent antibacterial properties, particularly against multidrug-resistant pathogens. The antibacterial efficacy was assessed using various methods, including the agar well diffusion method, which measures the zone of inhibition against specific bacteria.

Key Findings:

- This compound exhibited significant activity against clinically isolated strains such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus.

- In vitro tests revealed that at a concentration of 50 mg, the compound produced a zone of inhibition measuring 18 mm against A. baumannii, compared to only 4 mm for meropenem, a commonly used antibiotic .

Data Table: Antibacterial Efficacy

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | A. baumannii | 18 | 50 |

| Meropenem | A. baumannii | 4 | - |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Studies indicate that it induces apoptosis in cancer cell lines and inhibits cell proliferation.

Mechanisms of Action:

- The compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- It also causes cell cycle arrest, specifically in the S-phase, thereby inhibiting cancer cell growth .

Data Table: Anticancer Efficacy

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 | 33.29 |

| Doxorubicin | HepG2 | 0.62 |

Case Studies

-

Study on Antibacterial Activity :

A comprehensive study evaluated the antibacterial activity of this compound against various resistant strains. The results indicated that this compound could serve as a potential lead for developing new antibiotics targeting resistant bacteria . -

Study on Anticancer Properties :

Another research focused on the anticancer effects of derivatives of this compound, demonstrating significant cytotoxicity against liver cancer cells (HepG2). The study concluded that compounds similar to this compound could be developed into effective therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, differing in substituent type, position, and electronic effects. Key comparisons are summarized below:

Substituent Effects on Electronic Properties

Notes:

- Lipophilicity : Halogenated analogs (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) exhibit higher logP values, favoring membrane permeability but reducing solubility .

- Bioactivity Trends : Sulfonamide-containing derivatives (e.g., 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide) show marked antimicrobial activity, suggesting that polar substituents on the phenyl ring can modulate target selectivity .

Biological Activity

N-(4-bromophenyl)-5-nitrofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in combating drug-resistant bacterial strains. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant data.

Chemical Structure and Properties

This compound is characterized by a furan ring with a nitro group and a carboxamide functional group. Its molecular formula contributes to its biological activity, particularly against resistant bacterial strains.

Antibacterial Activity

The compound exhibits significant antibacterial properties, especially against clinically isolated drug-resistant bacteria. Notably, it has shown effectiveness against strains such as Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter cloacae.

- Target of Action : this compound primarily targets bacterial enzymes essential for survival.

- Mode of Action : The compound appears to interfere with critical biochemical pathways in bacteria, leading to their inhibition or death. This is supported by molecular docking studies that suggest strong interactions with bacterial proteins involved in resistance mechanisms.

- Biochemical Pathways : The nitro group is likely activated within the bacterial cell by nitroreductases, similar to other nitro-containing antibiotics like nitrofurantoin. This activation produces reactive species that exert bactericidal effects .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Case Studies

- Antibacterial Efficacy Against Drug-Resistant Strains : In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) as low as 0.12 µM against multidrug-resistant A. baumannii. The compound's ability to inhibit growth was confirmed through minimum bactericidal concentration (MBC) assays, indicating its potential as a therapeutic agent.

- Comparison with Other Antibacterial Agents : In comparative studies, this compound was found to be more effective than traditional antibiotics against certain resistant strains, highlighting its potential role in treating infections where conventional therapies fail .

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves coupling 5-nitrofuran-2-carboxylic acid derivatives with 4-bromoaniline. For example, 5-nitrofuran-2-carbonyl chloride can react with 4-bromoaniline under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine to form the amide bond . Optimization includes:

- Temperature control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) in DMF enhances coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield improvements (60–75%) are achievable by controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR confirm the amide bond (δ ~8.5 ppm for CONH) and nitrofuran ring protons (δ ~7.5–8.2 ppm) .

- XRD : Single-crystal X-ray diffraction (e.g., as reported in Acta Crystallographica Section E) resolves bond lengths and angles, critical for verifying stereoelectronic effects of the nitro and bromo groups .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry validates purity (>95%) and molecular ion peaks (m/z = 325.1 for [M+H]) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition studies?

- Methodological Answer :

- Derivatization : Synthesize analogs with modifications to the bromophenyl (e.g., chloro, fluoro substituents) or nitrofuran (e.g., methyl, nitro group reduction) moieties .

- Enzyme Assays : Use fluorescence-based assays (e.g., carbonic anhydrase II inhibition) to measure IC values. Compare inhibitory potency across analogs to identify critical functional groups .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes, validated by mutagenesis studies on active-site residues .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer :

- Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), assay buffers, and incubation times to minimize variability .

- Metabolic Stability Tests : Assess compound stability in different media (e.g., liver microsomes) to explain discrepancies in cytotoxicity .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and report activities as fold-change relative to baseline .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes, and how can these be validated experimentally?

- Methodological Answer :

- QM/MM Simulations : Combine quantum mechanics (for nitro group charge distribution) and molecular mechanics (for protein-ligand interactions) to model binding .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in enzyme active sites to validate predicted binding hotspots .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K) and compare with computational predictions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.